六甲基-D18-二硅氮烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Hexamethyldisilazane (HDMS), also known as Bis(trimethylsilyl)amine or HMDS, is an organosilicon compound . It is a colorless liquid used as a reagent and precursor in organic synthesis and organometallic chemistry . It is also used as a sol-gel precursor to fabricate thin films for semiconductor devices .

Synthesis Analysis

HDMS is synthesized by treating trimethylsilyl chloride with ammonia . This method is also useful for 15N isotopic enrichment of HMDS . Alkali metal bis(trimethylsilyl)amides result from the deprotonation of bis(trimethylsilyl)amine . For example, lithium bis(trimethylsilyl)amide (LiHMDS) is prepared using n-butyllithium .Molecular Structure Analysis

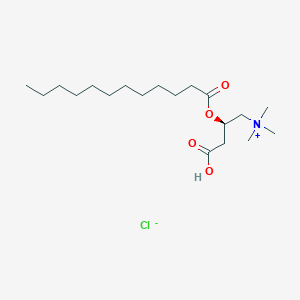

The molecular formula of HDMS is C6H19NSi2 . The molecule is a derivative of ammonia with trimethylsilyl groups in place of two hydrogen atoms . An electron diffraction study shows that the silicon-nitrogen bond length (173.5 pm) and Si-N-Si bond angle (125.5°) are similar to disilazane .Chemical Reactions Analysis

HDMS is a cost-effective organosilicon reagent that provides numerous applications and alternative solutions for challenging chemical reactions . It is well-established in Michael–aldol reactions and as a silylation, amination, and amidation agent .Physical and Chemical Properties Analysis

HDMS is a colorless liquid with a molecular weight of 161.39 . It has a density of 0.77 g cm−3, a melting point of −78 °C, and a boiling point of 126 °C . It undergoes slow hydrolysis in water .科学研究应用

表面改性和等离子体聚合

HMDS 用于有机材料中的表面改性、神经组织扫描和等离子体聚合。它在有机合成中用作保护基、改性剂和催化剂 (曾,2012 年)。

跨硅基化反应

它参与跨硅基化反应,其反应性受分子中 Cl 原子数量和跨硅基化剂类型的 (Mooser、Nöth、Tinhof,1974 年)。

多功能二硅氮烷的合成

HMDS 用于合成新型的多功能二硅氮烷,为具有各种化学性质的化合物提供途径 (Bacqué、Pillot、Birot、Dunoguès、Bourgeois、Pétraud,1994 年)。

汽液平衡研究

其性质在汽液平衡系统中得到研究,这对于了解其在不同化学过程中的行为至关重要 (宋,2008 年)。

保护羟基

HMDS 用于保护醇和酚作为三甲基甲硅烷基醚,利用其反应性和稳定性 (Ghorbani-Choghamarani、Norouzi,2011 年)。

有机硅化合物的合成

它是合成各种有机硅化合物(如 N,N-双(三甲基甲硅烷基)-氨基-氯-二甲基硅烷)的组成部分 (牛,2010 年)。

化学气相沉积

HMDS 用于在硅衬底上化学气相沉积硅氮氧化物薄膜 (Mittov、Ponomareva、Mittova、Bezryadin,2001 年)。

在硅烷化和脱硅烷化中的催化作用

它在醇和酚的硅烷化以及相应的硅基醚的便捷脱硅烷化中充当催化剂 (Lakouraj、Akbari,2003 年)。

气凝胶中的热稳定性

HMDS 改性的 ZrO2-SiO2 气凝胶表现出优异的热稳定性,可用于各种高温应用 (何、李、苏、季、张、张,2016 年)。

作用机制

安全和危害

未来方向

HDMS has demonstrated remarkable potential in heterocyclic chemistry . It is also increasingly used as a molecular precursor in chemical vapor deposition techniques to deposit silicon carbonitride thin films or coatings . Furthermore, HDMS-modified ZrO2–SiO2 aerogels exhibit super-hydrophobic properties with a contact angle of 154°, paving the way for their applications in the field of thermal insulation, energy-absorbing services, environmental remediation, etc .

属性

IUPAC Name |

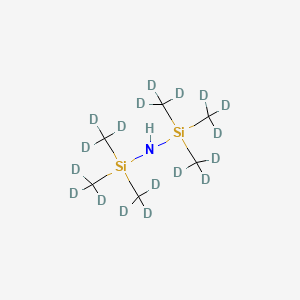

[bis(trideuteriomethyl)-[tris(trideuteriomethyl)silylamino]silyl]-trideuteriomethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H19NSi2/c1-8(2,3)7-9(4,5)6/h7H,1-6H3/i1D3,2D3,3D3,4D3,5D3,6D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFUAGWLWBBFQJT-NBDUPMGQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N[Si](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[Si](C([2H])([2H])[2H])(C([2H])([2H])[2H])N[Si](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H19NSi2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.50 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。